molecular formula C27H23N5O3 B10848511 Epimer A

Epimer A

Cat. No.: B10848511
M. Wt: 465.5 g/mol
InChI Key: YMMTXWRRJUTBEI-LYTHVRBOSA-N
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Description

Epimer A is a stereoisomer that differs from its counterpart at only one stereogenic center while the rest of the molecule remains identical. This unique configuration makes it a valuable compound in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epimer A can be synthesized through various methods. One common approach involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in 1,4-dioxane, using perchloric acid as a catalyst. This reaction results in a mixture of two epimers, including this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves continuous flow processes. These methods are advantageous as they allow for better control over reaction conditions, leading to higher yields and purity. Parameters such as flow rate, temperature, residence time, and solution volumes are carefully optimized to achieve the desired molar ratio of epimers .

Chemical Reactions Analysis

Types of Reactions

Epimer A undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Epimer A has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Epimer A involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Epimer A is unique in its stereochemistry, which sets it apart from other similar compounds. Some related compounds include:

    Epimer B: Differs from this compound at the same stereogenic center.

    D-glucose and D-galactose: Epimers that differ at the C-4 carbon.

    D-mannose and D-glucose: Epimers differing at the C-2 carbon

This compound’s distinct configuration often results in different physical and chemical properties, making it valuable for specific applications where other epimers may not be suitable .

Properties

Molecular Formula

C27H23N5O3

Molecular Weight

465.5 g/mol

IUPAC Name

2-(6-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-trien-2-yl)-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide

InChI

InChI=1S/C27H23N5O3/c33-22-10-17-13-32(21-5-1-4-20(30-22)24(17)21)14-23(34)29-18-7-6-15-11-27(12-16(15)9-18)19-3-2-8-28-25(19)31-26(27)35/h1-9,17H,10-14H2,(H,29,34)(H,30,33)(H,28,31,35)/t17?,27-/m0/s1

InChI Key

YMMTXWRRJUTBEI-LYTHVRBOSA-N

Isomeric SMILES

C1C2CN(C3=CC=CC(=C23)NC1=O)CC(=O)NC4=CC5=C(C[C@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4

Canonical SMILES

C1C2CN(C3=CC=CC(=C23)NC1=O)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4

Origin of Product

United States

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